
1,4-Oxathiocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Oxathiocane is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and one sulfur atom at opposite positions. This structure is systematically numbered with the oxygen atom at position 1 and the sulfur atom at position 4, while the remaining positions are occupied by carbon atoms. The compound is also known by other names such as 1,4-thioxane and 1-oxa-4-thiacyclohexane .
Méthodes De Préparation
1,4-Oxathiocane can be synthesized through various methods. One common approach involves heating ethylene glycol or ethylene oxide with hydrogen sulfide. Another method includes dehydrating bis(hydroxyethyl) sulfide by heating it with potassium hydrogen sulfate. These reactions may also produce 1,4-dithiane as a byproduct . The original preparation method from 1912 involved reacting iodoethyl ether with potassium sulfide in alcohol, and a similar method used 2-chloroethyl ether .
Analyse Des Réactions Chimiques
1,4-Oxathiocane undergoes several types of chemical reactions, primarily involving the sulfur atom. These reactions include:
Substitution: The compound can react with ammonia to form diimines. Further chlorination can yield 2,3,5,6-tetrachloro-1,4-oxathiocane.
Electrophilic Fluorination: Reaction with hydrofluoric acid results in perfluoro-1,4-oxathiocane, where all hydrogen atoms are replaced with fluorine atoms.
Formation of Oxathianium Salts: Elemental bromine in ether forms an oxathianium salt, and iodine in acetic acid produces 4-iodo-1,4-oxathianium iodide.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,4-oxathiocane involves its ability to undergo various chemical transformations, primarily through the sulfur atom. These transformations include oxidation, substitution, and electrophilic fluorination, which enable the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
1,4-Oxathiocane is similar to other heterocyclic compounds such as 1,4-dioxane and 1,4-thiazine. its unique combination of oxygen and sulfur atoms in a six-membered ring distinguishes it from these compounds. For example:
Propriétés
Numéro CAS |
25042-07-3 |
|---|---|
Formule moléculaire |
C6H12OS |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
1,4-oxathiocane |
InChI |
InChI=1S/C6H12OS/c1-2-5-8-6-4-7-3-1/h1-6H2 |
Clé InChI |
QNNUQDYYZAMNPV-UHFFFAOYSA-N |
SMILES canonique |
C1CCSCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


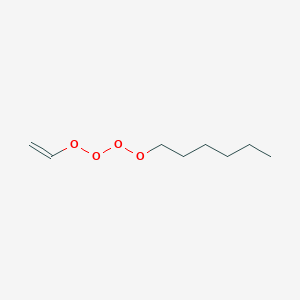
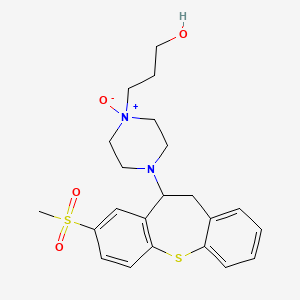
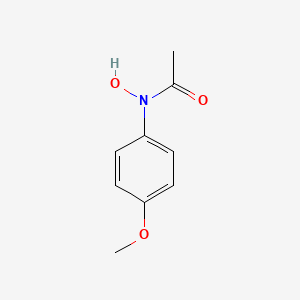
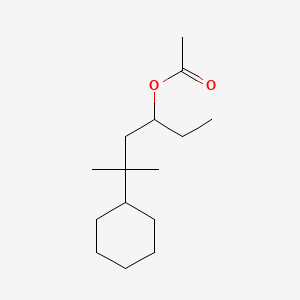
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)


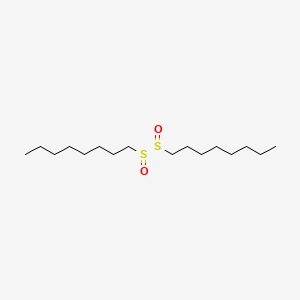

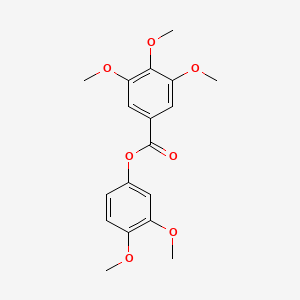

![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

